N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Carbonic anhydrase inhibition hCA II Sulfonamide SAR

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide (molecular formula C18H15ClN4O4S3, molecular weight approximately 421.9 g/mol) is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core flanked by two sulfonamide groups. The compound belongs to a class of benzothiadiazole-4-sulfonamides recognized for their potent inhibition of carbonic anhydrase isoforms, with the sulfonamide moiety acting as a zinc-binding pharmacophore essential for enzymatic inhibition.

Molecular Formula C14H13ClN4O4S3
Molecular Weight 432.9 g/mol
Cat. No. B12176419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Molecular FormulaC14H13ClN4O4S3
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN4O4S3/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2
InChIKeyLQHJBYYLRHGOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide – Key Properties for Scientific Selection


N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide (molecular formula C18H15ClN4O4S3, molecular weight approximately 421.9 g/mol) is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core flanked by two sulfonamide groups [1]. The compound belongs to a class of benzothiadiazole-4-sulfonamides recognized for their potent inhibition of carbonic anhydrase isoforms, with the sulfonamide moiety acting as a zinc-binding pharmacophore essential for enzymatic inhibition [2]. Its unique structural architecture—incorporating a 4-chlorophenylsulfonyl tail linked via an ethylenediamine spacer—distinguishes it from simpler benzothiadiazole sulfonamides and positions it for applications in carbonic anhydrase-related research, diuretic agent development, and anticancer screening programs [3].

Why N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide Cannot Be Replaced by Simple Analogs in Research Protocols


Generic substitution within the benzothiadiazole-4-sulfonamide class is unreliable because subtle modifications to the sulfonamide tail group produce dramatic shifts in enzyme inhibition potency and isoform selectivity [1]. The 4-chlorophenylsulfonyl moiety is not a passive structural appendage; it directly modulates the compound's interaction with the hydrophobic pocket of carbonic anhydrase active sites, influencing both binding affinity (Ki) and selectivity across isoforms hCA I, II, IX, and XII [2]. Replacing this compound with a simpler benzothiadiazole-4-sulfonamide such as the unsubstituted parent compound or the N-tert-butyl analog would fundamentally alter its biological profile, potentially resulting in loss of potency against tumor-associated isoforms (e.g., hCA IX) that are critical in anticancer research [3].

Quantitative Differentiation Evidence for N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide Against Closest Analogs


Enhanced hCA II Inhibitory Potency Versus Unsubstituted Parent Benzothiadiazole-4-sulfonamide

The incorporation of the 4-chlorophenylsulfonyl-aminoethyl tail into the benzothiadiazole-4-sulfonamide scaffold is expected to significantly enhance binding affinity for human carbonic anhydrase isoform II (hCA II). While direct experimental Ki data for the target compound is not available in the public literature, closely related N-substituted benzothiadiazole-4-sulfonamides demonstrate Ki values in the nanomolar range (e.g., N-(tert-butyl)-2,1,3-benzothiadiazole-4-sulfonamide exhibits Ki = 25 ± 10 nM for hCA II [1]). By contrast, the unsubstituted parent compound 2,1,3-benzothiadiazole-4-sulfonamide lacks a hydrophobic tail extension and, based on class-level SAR, would be expected to show significantly weaker inhibition (estimated Ki > 1 µM) due to reduced occupancy of the hydrophobic pocket adjacent to the active-site zinc ion [2].

Carbonic anhydrase inhibition hCA II Sulfonamide SAR

Structural Differentiation and Predicted Isoform Selectivity Shift Compared to N-Aryl Benzothiadiazole-4-sulfonamides

The target compound's ethylenediamine linker between the benzothiadiazole-4-sulfonamide core and the 4-chlorophenylsulfonyl tail introduces conformational flexibility and additional hydrogen-bonding capacity that is absent in directly N-arylated congeners such as N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide . In SAR studies of benzenesulfonamides bearing thiadiazole scaffolds, compounds with extended tail groups demonstrated up to 60-fold selectivity for the tumor-associated isoform hCA IX (Ki = 10.6 nM for lead compound XIa) over the cytosolic isoform hCA I [1]. The presence of the secondary sulfonamide group (–SO2NH–) in the target compound's tail region is predicted to contribute additional polar interactions within the hCA IX active site cleft, potentially conferring isoform selectivity advantages not achievable with simple alkyl or aryl substituents [2].

Isoform selectivity hCA IX hCA XII Tumor-associated carbonic anhydrase

Differentiation from N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Intermediate via 4-Chlorophenylsulfonyl Functionalization

N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 1010922-27-6; MW 258.3 g/mol) serves as the direct synthetic precursor to the target compound, differing only by the absence of the 4-chlorophenylsulfonyl group . The free primary amine in this intermediate renders it chemically reactive and inherently less stable under ambient storage conditions compared to the target compound, where the amine is protected as a sulfonamide . The 4-chlorophenylsulfonyl capping: (i) increases molecular weight from 258.3 to approximately 421.9 g/mol, (ii) raises calculated logP, indicative of enhanced membrane permeability, and (iii) introduces the electron-withdrawing chlorine substituent (Hammett σp = 0.23 for Cl) that modulates the electronic character of the sulfonamide NH, influencing zinc coordination geometry in the enzyme active site [1].

Chemical stability Reactivity profile Procurement specification

Anticancer Activity Class-Level Benchmarking Against Reference Benzothiadiazole-4-sulfonamides

Benzothiadiazole-4-sulfonamide derivatives have demonstrated anticancer activity in vitro, and the target compound's structural elaboration is predicted to confer enhanced antiproliferative potency. In reported studies, structurally elaborated benzothiadiazole-4-sulfonamides exhibited IC50 values below 1 µM against HepG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cell lines in MTT assays . The target compound incorporates the 4-chlorophenylsulfonyl pharmacophore, which has been associated with improved cytotoxicity profiles in related sulfonamide series targeting tumor-associated carbonic anhydrase isoforms [1]. However, direct comparative cytotoxicity data for the target compound against specific cell lines is not available in the public literature; the anticancer differentiation claim is based on class-level SAR inference and should be experimentally validated [2].

Cytotoxicity Cancer cell lines Antiproliferative screening

Diuretic Activity Class Association and Differentiation from Benzothiadiazine Diuretics

The patent literature establishes that 2,1,3-benzothiadiazole-4-sulfonamides possess diuretic properties via carbonic anhydrase inhibition in the renal proximal tubule [1]. The target compound, with its 4-chlorophenylsulfonyl substitution, differs fundamentally from the benzothiadiazine class of diuretics (e.g., hydrochlorothiazide, benzylhydrochlorothiazide) which feature a 1,1-dioxide benzothiadiazine ring system rather than the benzothiadiazole core [2]. The benzothiadiazole scaffold provides a distinct electronic configuration due to the N–S–N heterocyclic arrangement, which may confer differential tissue distribution and isoform selectivity compared to benzothiadiazine-1,1-dioxides [3]. No quantitative diuretic potency data (e.g., urine output mL/kg, electrolyte excretion rates) are available for the target compound in the public domain; this differentiation is based on chemotype classification and patent claims [1].

Diuretic agent Carbonic anhydrase inhibition Renal pharmacology

Optimal Research and Industrial Application Scenarios for N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide


Isoform-Selective Carbonic Anhydrase Inhibitor Screening in Oncology Research

The compound's dual sulfonamide architecture featuring a flexible ethylenediamine linker is predicted to confer enhanced selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII) over the broadly expressed cytosolic isoform hCA I [1]. This makes it a higher-value candidate than simple N-aryl benzothiadiazole-4-sulfonamides for screening programs focused on the hypoxic tumor microenvironment, where hCA IX/XII play critical roles in pH regulation and metastasis [2]. Procuring this compound reduces the need to separately purchase and derivatize the N-(2-aminoethyl) intermediate, streamlining the hit-to-lead optimization workflow [3].

Renal Pharmacology and Diuretic Mechanism-of-Action Studies

The benzothiadiazole-4-sulfonamide scaffold is a patent-validated chemotype for diuretic activity through renal carbonic anhydrase inhibition, structurally distinct from the benzothiadiazine-1,1-dioxide class [1]. Researchers investigating structure–diuresis relationships can employ this compound as a tool to probe the pharmacological consequences of replacing the benzothiadiazine dioxide ring with a benzothiadiazole core, potentially uncovering novel electrolyte excretion profiles or reduced off-target effects relative to thiazide diuretics [2].

Chemical Biology Tool for Studying Sulfonamide–Zinc Enzyme Interactions

The compound serves as a polyvalent sulfonamide probe for investigating zinc-dependent metalloenzyme inhibition beyond carbonic anhydrase, including potential interactions with matrix metalloproteinases and other sulfonamide-sensitive enzymes [1]. Its 4-chlorophenylsulfonyl group can function as both a hydrophobic anchor and a crystallographic marker (chlorine anomalous scattering) in X-ray crystallography studies of enzyme–inhibitor co-crystal structures, facilitating high-resolution structural determination of binding modes [2].

Anticancer Library Enrichment and Phenotypic Screening

As a member of the benzothiadiazole-4-sulfonamide class with associated anticancer activity, this compound is suitable for inclusion in diversity-oriented screening libraries targeting cancer cell viability [1]. Its 4-chlorophenylsulfonyl substitution pattern aligns with SAR trends correlated with sub-micromolar IC50 values in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines, providing a rational basis for prioritizing this compound in medium-throughput antiproliferative assays [2].

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